molecular formula C20H32N4O2 B2568856 N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235266-65-5

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2568856
CAS No.: 1235266-65-5
M. Wt: 360.502
InChI Key: RKLIYUWFTVRFLE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide is a piperidine-based small molecule featuring a tert-butyl carboxamide group at the 1-position and a urea-linked 3,4-dimethylphenyl moiety at the 4-position.

Properties

IUPAC Name

N-tert-butyl-4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-14-6-7-17(12-15(14)2)22-18(25)21-13-16-8-10-24(11-9-16)19(26)23-20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,23,26)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLIYUWFTVRFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Urea Derivative: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.

    Piperidine Ring Functionalization: The piperidine ring is functionalized by introducing a tert-butyl group at the nitrogen atom.

    Coupling Reaction: The final step involves coupling the urea derivative with the functionalized piperidine ring under suitable conditions, often using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the urea moiety or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in inflammatory pathways. The sulfonamide group allows for hydrogen bonding with target proteins, which may hinder enzyme activity.
  • Receptor Antagonism : The compound has been investigated for its antagonistic effects on chemokine receptors, particularly CCR3, which is implicated in allergic responses and asthma. In vitro assays demonstrated significant inhibition of eotaxin-induced calcium mobilization in eosinophils at concentrations as low as 10 µM.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound. For instance:

  • Cytokine Modulation : In macrophage studies, this compound reduced IL-1β release by approximately 35% in LPS/ATP-stimulated conditions, indicating its potential as an anti-inflammatory agent.

Material Science

The unique steric and electronic properties of the tert-butyl group enhance the compound's utility in developing advanced materials. Its stability and reactivity make it a candidate for synthesizing novel polymers and composites.

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of specific enzymes
Receptor AntagonismInhibition of CCR3-mediated pathways
Cytokine ModulationReduction of IL-1β release

Table 2: Synthesis Pathways

StepDescription
Initial ReactionReaction of tert-butyl aniline with isocyanate
Intermediate FormationFormation of urea derivative
Final Product SynthesisReaction with piperidine derivative

Case Study 1: Eosinophil Chemotaxis

A study involving human eosinophils demonstrated that this compound effectively inhibited chemotaxis induced by eotaxin. The results indicated a significant reduction in eosinophil migration at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound's ability to modulate inflammatory cytokine release was assessed in macrophages. The study showcased a reduction in IL-1β release by approximately 35% when stimulated with LPS/ATP, highlighting its potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The urea moiety may form hydrogen bonds with active sites, while the piperidine ring could interact with hydrophobic pockets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Core Scaffold and Functional Group Variations

The compound’s piperidine scaffold distinguishes it from analogs such as ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) (), which replaces piperidine with a piperazine ring and introduces a thiazole moiety. Key differences include:

  • Piperidine vs.
  • Thiazole Incorporation : The thiazole ring in 10n introduces π-stacking capabilities and rigidity, which may improve target affinity in certain contexts (e.g., kinase inhibition) .

Pharmacological and Docking Considerations

While direct target engagement data are lacking, docking studies () provide context for analogs:

  • Glide Docking Performance : Glide 2.5 demonstrates superior enrichment in identifying active compounds compared to GOLD or FlexX, suggesting that piperidine/piperazine derivatives like the target compound could be effectively screened using this method .
  • Thiazole-Containing Analogs : The thiazole in 10n may enhance binding to hydrophobic pockets, as seen in kinase inhibitors, but could also increase metabolic instability compared to purely carboxamide-based structures .

Biological Activity

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butyl group, and a urea moiety attached to a dimethylphenyl group. Its molecular formula is C20H32N4O2C_{20}H_{32}N_{4}O_{2} with a molecular weight of 360.5 g/mol . The presence of the tert-butyl group contributes to the steric and electronic properties that may influence its biological interactions.

PropertyValue
Molecular FormulaC20H32N4O2
Molecular Weight360.5 g/mol
CAS Number1235266-65-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The urea moiety allows for hydrogen bonding with protein targets, potentially inhibiting their activity. The piperidine ring enhances the compound's binding affinity due to its conformational flexibility .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For instance, studies have shown that similar piperidine derivatives can modulate the activity of kinases and phosphatases, which are crucial in cancer biology and inflammatory processes .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties against Gram-positive bacteria. Compounds with similar structural motifs have demonstrated efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that this compound could be evaluated further for its antibacterial potential.

Case Studies

  • In Vitro Studies : In vitro pharmacological screenings have highlighted the compound's ability to inhibit specific cellular pathways linked to inflammation and cancer progression. For example, derivatives have been shown to inhibit IL-1β release in macrophages, suggesting anti-inflammatory properties .
  • Structure-Activity Relationship (SAR) : A comparative analysis of structurally related compounds has revealed that modifications in the side chains significantly affect biological activity. The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized through multi-step reactions involving the coupling of tert-butyl piperidine derivatives with appropriate urea precursors under controlled conditions .
  • Biological Evaluation : Initial screenings have indicated moderate activity against selected enzyme targets, warranting further investigation into its pharmacokinetics and therapeutic index.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the tert-butyl group (δ ~1.2 ppm for 1H^1H), piperidine ring protons (δ 1.4–3.0 ppm), and ureido NH signals (δ 5.5–6.5 ppm). Compare with analogous piperidine-carboxamide derivatives for resonance assignments .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve peaks from synthetic byproducts .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z corresponding to C20_{20}H31_{31}N4_4O2_2 (calculated MW: 375.49 g/mol). Fragmentation patterns can validate the ureido and piperidine substructures .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powdered forms due to potential inhalation risks .
  • Ventilation: Conduct reactions in a fume hood to mitigate exposure to volatile byproducts.
  • Emergency Measures: Ensure access to eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to address low yields in the ureido coupling step?

Methodological Answer:

  • Reagent Selection: Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate for ureido bond formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Solvent and Temperature Optimization: Conduct the coupling in anhydrous DMF at 0–5°C to minimize side reactions. Increase stoichiometric equivalents of the 3,4-dimethylphenylamine nucleophile to 1.2–1.5x to drive the reaction .
  • Purification: Employ column chromatography (silica gel, gradient elution with 5–20% methanol in DCM) to isolate the product. Confirm purity via HPLC and adjust solvent polarity to resolve closely eluting impurities .

Q. What experimental approaches can resolve discrepancies in computational vs. experimental solubility data for this compound?

Methodological Answer:

  • Solubility Profiling: Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Compare results with COSMO-RS or Hansen solubility parameter predictions to identify outliers .
  • Particle Size Analysis: Use dynamic light scattering (DLS) to assess particle aggregation, which may artificially reduce measured solubility. Sonication or micronization can improve dispersion .
  • Co-solvent Screening: Test solubilization in DMSO, PEG-400, or cyclodextrin complexes to enhance bioavailability for in vitro assays. Reference solubility data from structurally similar piperidine derivatives .

Q. How can researchers design a robust structure-activity relationship (SAR) study to evaluate the impact of the 3,4-dimethylphenyl substituent on biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituent variations (e.g., 4-fluoro, 3-methoxy) on the phenyl ring. Use Suzuki-Miyaura coupling for aryl group diversification .
  • In Vitro Assays: Screen analogs against target enzymes (e.g., kinases) or receptors via fluorescence polarization or SPR. Normalize activity to logP and polar surface area to correlate physicochemical properties with efficacy .
  • Molecular Docking: Perform docking simulations with crystallographic protein structures (e.g., PDB entries) to analyze steric and electronic effects of the dimethyl groups on binding affinity .

Q. What strategies mitigate degradation of this compound under physiological pH conditions during preclinical pharmacokinetic studies?

Methodological Answer:

  • pH Stability Testing: Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Identify degradation products via LC-MS and modify formulation buffers accordingly .
  • Prodrug Design: Introduce acid-labile protecting groups (e.g., tert-butyl esters) to the carboxamide moiety, which hydrolyze selectively in target tissues .
  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance stability during storage .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting cytotoxicity results between 2D cell cultures and 3D tumor spheroid models?

Methodological Answer:

  • Penetration Studies: Use confocal microscopy with fluorescently labeled compounds to assess diffusion into spheroid cores. Modify lipophilicity (e.g., via tert-butyl group substitution) to enhance penetration .
  • Metabolic Profiling: Compare intracellular metabolite levels (via LC-MS/MS) in 2D vs. 3D models to identify enzyme-mediated inactivation pathways .
  • Hypoxia Mimetics: Treat spheroids with CoCl2_2 to simulate tumor hypoxia and re-evaluate IC50_{50} values. Adjust dosing regimens to account for oxygen-dependent activity .

Q. What computational tools are effective for predicting metabolic liabilities of the piperidine-1-carboxamide moiety?

Methodological Answer:

  • In Silico Metabolism Prediction: Use software like MetaSite or GLORY to identify probable CYP450 oxidation sites (e.g., N-demethylation of the piperidine ring). Validate with human liver microsome assays .
  • Isotope-Labeling Studies: Synthesize 13C^{13}C-labeled analogs to track metabolic pathways via NMR or mass spectrometry .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions to block oxidative degradation .

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